![molecular formula C21H19N5O3S B1194800 2-Furanyl-[4-[3-(4-methoxyphenyl)-7-isothiazolo[4,5-d]pyrimidinyl]-1-piperazinyl]methanone](/img/structure/B1194800.png)
2-Furanyl-[4-[3-(4-methoxyphenyl)-7-isothiazolo[4,5-d]pyrimidinyl]-1-piperazinyl]methanone
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Overview
Description
2-furanyl-[4-[3-(4-methoxyphenyl)-7-isothiazolo[4,5-d]pyrimidinyl]-1-piperazinyl]methanone is a N-arylpiperazine.
Scientific Research Applications
PET Tracer Synthesis
The compound was used in the synthesis of [(11)C]Preladenant, a PET tracer for mapping cerebral adenosine A2A receptors. The tracer exhibited favorable brain kinetics and suitable characteristics as an A2AR PET tracer, with a high uptake in the striatum, aligning with known A2AR distribution (Zhou et al., 2014).
Antagonists for Adenosine A2a Receptors
Derivatives of the compound, specifically piperazine derivatives of 2-furanyl[1,2,4]triazolo[1,5-a][1,3,5]triazine, were found to be potent and selective adenosine A(2a) receptor antagonists. These antagonists demonstrated oral activity in rodent models of Parkinson's disease (Vu et al., 2004).
Synthesis of Novel Enzyme Inhibitors
A series of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives were synthesized and shown to possess good enzyme inhibitory activity. Notably, one compound exhibited excellent inhibitory effect against acetyl- and butyrylcholinesterase, suggesting potential therapeutic applications (Hussain et al., 2017).
Antimicrobial Activity
Compounds containing the 2-furanyl-[4-[3-(4-methoxyphenyl)-7-isothiazolo[4,5-d]pyrimidinyl]-1-piperazinyl]methanone structure were evaluated for in vitro antimicrobial activity. The synthesized compounds showed variable and modest activity against investigated strains of bacteria and fungi, indicating potential for further development as antimicrobial agents (Patel et al., 2011).
properties
Molecular Formula |
C21H19N5O3S |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
furan-2-yl-[4-[3-(4-methoxyphenyl)-[1,2]thiazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H19N5O3S/c1-28-15-6-4-14(5-7-15)17-18-19(30-24-17)20(23-13-22-18)25-8-10-26(11-9-25)21(27)16-3-2-12-29-16/h2-7,12-13H,8-11H2,1H3 |
InChI Key |
AGQAENFTCGWHKW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NSC3=C2N=CN=C3N4CCN(CC4)C(=O)C5=CC=CO5 |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NSC3=C2N=CN=C3N4CCN(CC4)C(=O)C5=CC=CO5 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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